3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is a complex organic compound that features a boronate ester group and a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde typically involves the formation of the boronate ester group followed by the introduction of the picolinaldehyde moiety. One common method involves the reaction of 3-(Dimethylamino)picolinaldehyde with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate).
Major Products Formed
Oxidation: 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.
Reduction: 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinyl alcohol.
Substitution: Various substituted aryl or vinyl derivatives of the original compound.
Scientific Research Applications
3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde exerts its effects is largely dependent on its chemical reactivity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The picolinaldehyde moiety can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-5-bromopicolinaldehyde: Similar structure but with a bromine atom instead of the boronate ester group.
3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with a benzaldehyde moiety instead of picolinaldehyde.
Uniqueness
3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is unique due to the presence of both the boronate ester and picolinaldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups is not commonly found in other compounds, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C14H21BN2O3 |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
3-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-12(17(5)6)11(9-18)16-8-10/h7-9H,1-6H3 |
InChI Key |
UAUOHWONKLONIF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.